molecular formula C8H8Br2O B12095903 2,5-Dibromo-4-methylanisole CAS No. 860585-46-2

2,5-Dibromo-4-methylanisole

Cat. No.: B12095903
CAS No.: 860585-46-2
M. Wt: 279.96 g/mol
InChI Key: HHVFUXWLPJZAIU-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylanisole is an organic compound with the molecular formula C8H8Br2O It is a derivative of anisole, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylanisole can be synthesized through a multi-step process involving the bromination of 4-methylanisole. The typical synthetic route includes:

    Bromination: 4-methylanisole is treated with bromine in the presence of a catalyst such as iron (III) bromide (FeBr3) to introduce bromine atoms at the 2nd and 5th positions.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-methylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted anisoles.

    Coupling Products: Biaryl compounds are typically formed through coupling reactions.

Scientific Research Applications

2,5-Dibromo-4-methylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Researchers study its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for drug development, particularly in the synthesis of brominated aromatic compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylanisole involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,4-Dibromoanisole: Similar structure but with bromine atoms at the 2nd and 4th positions.

    4-Bromo-2-methylanisole: Contains a single bromine atom at the 4th position and a methyl group at the 2nd position.

    2,6-Dibromo-4-methylanisole: Bromine atoms at the 2nd and 6th positions with a methyl group at the 4th position.

Uniqueness: 2,5-Dibromo-4-methylanisole is unique due to the specific positioning of its bromine atoms and methyl group, which influence its chemical reactivity and potential applications. Its distinct structure allows for targeted synthesis and functionalization in various chemical processes.

Biological Activity

2,5-Dibromo-4-methylanisole is an aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two bromine atoms, a methyl group, and a methoxy group attached to a benzene ring. The molecular formula is C8H8Br2OC_8H_8Br_2O with a molecular weight of approximately 279.96 g/mol.

The synthesis of this compound typically involves bromination reactions. Common methods include:

  • Bromination using N-bromosuccinimide (NBS) : This method allows for selective bromination at the 2 and 5 positions of the aromatic ring under UV light.
  • Electrophilic aromatic substitution : Utilizing bromine in the presence of a Lewis acid catalyst can also yield high purity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Inhibition of Cytochrome P450 Enzymes : Studies have shown that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in organisms .
  • Antimicrobial Properties : It has been reported to possess antimicrobial activity against various bacterial strains, making it a candidate for further pharmacological exploration.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines .

Case Study 1: Cytochrome P450 Inhibition

In a study examining the inhibitory effects on cytochrome P450 enzymes, this compound was found to significantly reduce the activity of CYP1A2 and CYP3A4 enzymes. The IC50 values were determined to be in the micromolar range, indicating moderate inhibition potential.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Case Study 3: Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays, where this compound showed a dose-dependent response with an effective concentration leading to significant radical reduction compared to standard antioxidants like ascorbic acid .

Summary Table of Biological Activities

Biological Activity Mechanism/Effect Reference
Cytochrome P450 InhibitionInhibits CYP1A2 and CYP3A4
AntimicrobialEffective against Gram-positive and negative bacteria
AntioxidantScavenges DPPH radicals
AnticancerInduces apoptosis in cancer cell lines

Properties

CAS No.

860585-46-2

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-5-methylbenzene

InChI

InChI=1S/C8H8Br2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3

InChI Key

HHVFUXWLPJZAIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)Br

Origin of Product

United States

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